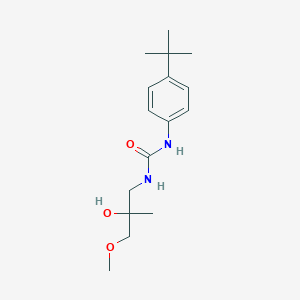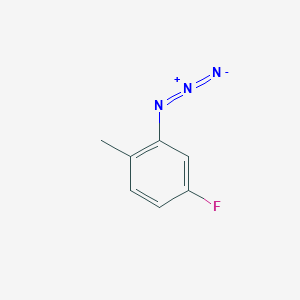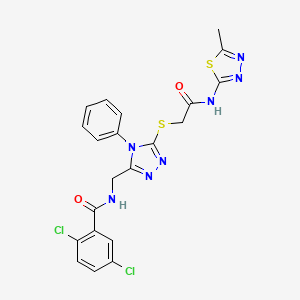
5-Bromo-2-(bromomethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(bromomethyl)-1,3-thiazole: is a heterocyclic compound containing both bromine and sulfur atoms It is a derivative of thiazole, a five-membered ring structure with one sulfur and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-(methylthio)-1,3-thiazole: One common method involves the bromination of 2-(methylthio)-1,3-thiazole using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, yielding 5-bromo-2-(bromomethyl)-1,3-thiazole.
Cyclization of 2-(bromomethyl)thioamide: Another method involves the cyclization of 2-(bromomethyl)thioamide in the presence of a base such as sodium hydroxide. This reaction also yields this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(bromomethyl)-1,3-thiazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding thiazole derivatives with hydrogen atoms replacing the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various amine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazole derivatives with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-2-(bromomethyl)-1,3-thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used to synthesize biologically active molecules that serve as probes in biochemical assays. These probes help in studying enzyme activities and protein interactions.
Medicine:
Drug Development: Derivatives of this compound have shown potential as antimicrobial and anticancer agents. Research is ongoing to explore its efficacy and safety in clinical applications.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of polymers and resins with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-2-(bromomethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and activity. In chemical reactions, the compound acts as an electrophile, facilitating various substitution and addition reactions.
Comparison with Similar Compounds
5-Bromo-2-(chloromethyl)-1,3-thiazole: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and applications.
2-(Bromomethyl)-1,3-thiazole: Lacks the additional bromine atom at the 5-position, leading to different chemical properties and reactivity.
5-Bromo-2-(methylthio)-1,3-thiazole: Contains a methylthio group instead of a bromomethyl group, resulting in distinct chemical behavior and applications.
Uniqueness: 5-Bromo-2-(bromomethyl)-1,3-thiazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dual bromine substitution allows for diverse chemical transformations and the synthesis of a wide range of derivatives with varying biological and chemical properties.
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLJIQRUZFXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2847518.png)

![1-(oxan-4-yl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea](/img/structure/B2847520.png)
![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/new.no-structure.jpg)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}cyclohexanecarboxamide](/img/structure/B2847522.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2847524.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2847525.png)

![6-Cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2847528.png)




